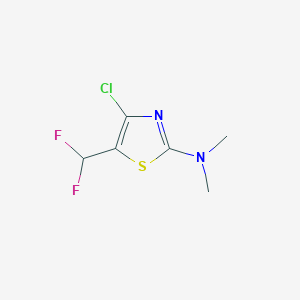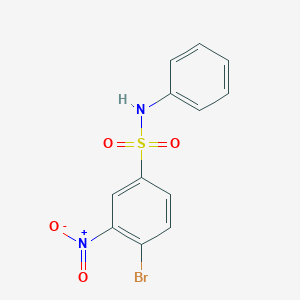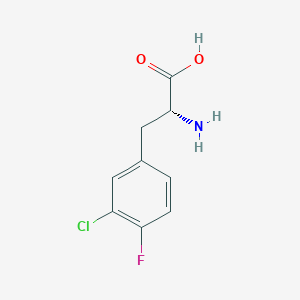![molecular formula C16H19ClN2O2 B12071297 2-Chloro-3-({[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)amino]oxy}carbonyl)pyridine CAS No. 1980007-87-1](/img/structure/B12071297.png)
2-Chloro-3-({[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)amino]oxy}carbonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime, (2E)- is a complex organic compound with a unique bicyclic structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its structure consists of a bicyclo[2.2.1]heptane ring system with a ketone group at the 2-position, three methyl groups at the 1 and 7 positions, and an oxime functional group attached to a pyridine ring substituted with a chlorine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime, (2E)- typically involves multiple steps:
Formation of the Bicyclo[2.2.1]heptane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Ketone Group: Oxidation of the bicyclic intermediate to introduce the ketone functionality at the 2-position.
Attachment of the Oxime Group: Conversion of the ketone to an oxime using hydroxylamine hydrochloride under acidic conditions.
Coupling with Pyridine Derivative: The oxime is then reacted with 2-chloro-3-pyridinecarbonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime, (2E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or higher oxidation state derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime, (2E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime, (2E)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Camphor: Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, (1S)-.
Bornanone: Another bicyclic ketone with similar structural features.
Isobornyl Acetate: A related compound with an acetate ester group.
Uniqueness
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime, (2E)- is unique due to the presence of the oxime and pyridinecarbonyl functional groups, which impart distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
1980007-87-1 |
|---|---|
Molekularformel |
C16H19ClN2O2 |
Molekulargewicht |
306.79 g/mol |
IUPAC-Name |
[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino] 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C16H19ClN2O2/c1-15(2)10-6-7-16(15,3)12(9-10)19-21-14(20)11-5-4-8-18-13(11)17/h4-5,8,10H,6-7,9H2,1-3H3/b19-12+ |
InChI-Schlüssel |
LEHSMHHXKJBPFH-XDHOZWIPSA-N |
Isomerische SMILES |
CC1(C2CCC1(/C(=N/OC(=O)C3=C(N=CC=C3)Cl)/C2)C)C |
Kanonische SMILES |
CC1(C2CCC1(C(=NOC(=O)C3=C(N=CC=C3)Cl)C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]-](/img/structure/B12071242.png)
![2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine](/img/structure/B12071248.png)






![N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide](/img/structure/B12071290.png)

